2-Phenylquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylquinoline-5,8-dione is a heterocyclic aromatic compound with a quinoline backboneThe quinoline scaffold, particularly the 5,8-quinolinedione moiety, is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-5,8-dione typically involves the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione. This reaction results in the formation of the quinoline ring system . Another method involves the reaction of aniline with polyhydric or monohydric alcohols, leading to the formation of quinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing the compound’s biological and chemical properties .
Scientific Research Applications
2-Phenylquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-5,8-dione largely depends on its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the formation of reactive oxygen species (ROS). These ROS can induce cell apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural quinoline derivative with significant biological activities.
Quinoline-5,8-dione-based geldanamycin analogues: Designed for their potential as Hsp-90 inhibitors
Uniqueness: 2-Phenylquinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
146830-22-0 |
---|---|
Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9NO2/c17-13-8-9-14(18)15-11(13)6-7-12(16-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DUEZCRDGVOANPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.